molecular formula C30H26ClN5O2 B11321981 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone

{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone

Cat. No.: B11321981
M. Wt: 524.0 g/mol
InChI Key: VBTOKAAOCBPFAP-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, substituted with a chlorophenyl group, a phenyl group, and a methoxybenzoyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and phenyl groups through various substitution reactions. The final step involves the coupling of the methoxybenzoyl group to the piperazine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H26ClN5O2

Molecular Weight

524.0 g/mol

IUPAC Name

[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C30H26ClN5O2/c1-38-25-9-5-8-22(18-25)30(37)35-16-14-34(15-17-35)28-27-26(21-6-3-2-4-7-21)19-36(29(27)33-20-32-28)24-12-10-23(31)11-13-24/h2-13,18-20H,14-17H2,1H3

InChI Key

VBTOKAAOCBPFAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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